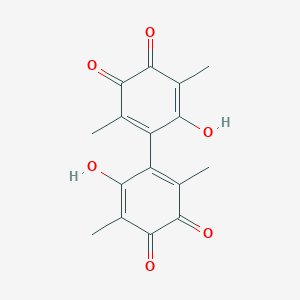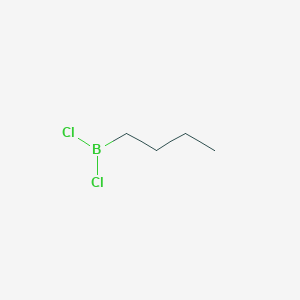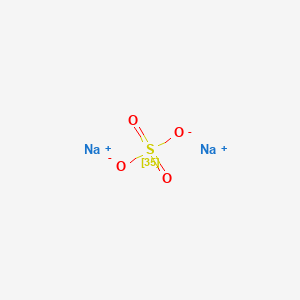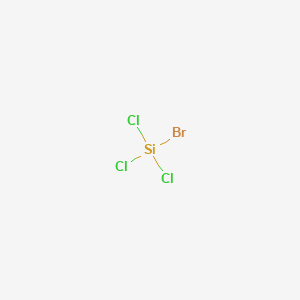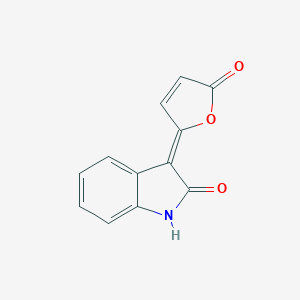
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, also known as oxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit enzymes such as protein kinases and histone deacetylases, which play important roles in cancer cell proliferation and survival. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can undergo various reactions, including nucleophilic addition, oxidation, and reduction, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Biochemical And Physiological Effects
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can act as a nucleophile or an electrophile, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Advantages And Limitations For Lab Experiments
The advantages of using (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one in lab experiments include its ease of synthesis, its potential as a building block for the synthesis of other heterocyclic compounds, and its potential as a fluorescent material. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one. These include:
1. Further studies on the anticancer properties of this compound, including its ability to induce cell cycle arrest and apoptosis in cancer cells.
2. Development of new synthetic methods for (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one and its derivatives.
3. Exploration of the potential of this compound as a fluorescent material for use in organic electronics.
4. Investigation of the potential of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one as an inhibitor of other enzymes, such as kinases and phosphatases.
5. Study of the potential of this compound as a building block for the synthesis of other heterocyclic compounds.
Conclusion:
In conclusion, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. It has been shown to have various biochemical and physiological effects, and its potential as a fluorescent material and as a building block for the synthesis of other heterocyclic compounds has been explored. There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, including further studies on its anticancer properties, development of new synthetic methods, exploration of its potential as a fluorescent material, investigation of its potential as an enzyme inhibitor, and study of its potential as a building block for the synthesis of other heterocyclic compounds.
Synthesis Methods
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of a β-ketoester with a thiocarbonyl compound in the presence of a base and a catalyst. The Pictet-Spengler reaction involves the reaction of an amino-alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as protein kinases and histone deacetylases. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used as a building block for the synthesis of other heterocyclic compounds. In material science, this compound has been studied for its potential as a fluorescent material and as a component in organic electronics.
properties
CAS RN |
13191-62-3 |
|---|---|
Product Name |
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one |
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-(5-hydroxyfuran-2-yl)indol-2-one |
InChI |
InChI=1S/C12H7NO3/c14-10-6-5-9(16-10)11-7-3-1-2-4-8(7)13-12(11)15/h1-6,14H |
InChI Key |
UYNCDWCUUWDQJP-LUAWRHEFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C=CC(=O)O3)/C(=O)N2 |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=CC=C(O3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



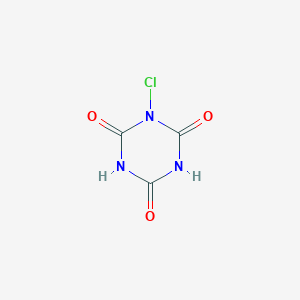
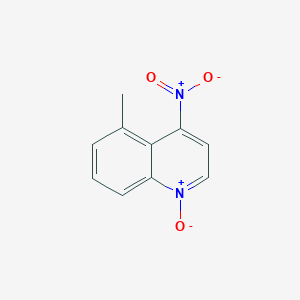
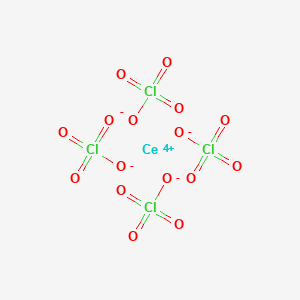
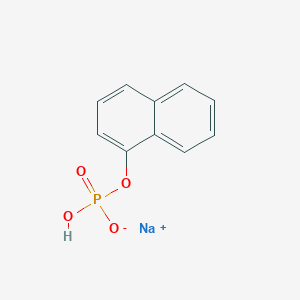
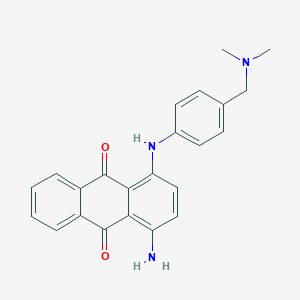
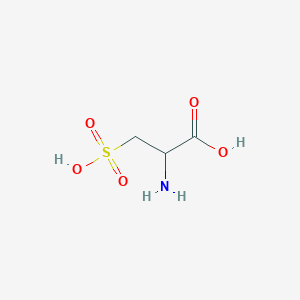
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
